NBI-31772

概要

説明

NBI 31772は、インスリン様成長因子結合タンパク質の高親和性阻害剤です。それは、その結合タンパク質複合体から生物活性のあるインスリン様成長因子-Iを放出する非ペプチド配位子です。この化合物は、特に生物学および医学の分野で、さまざまな科学研究アプリケーションにおいて潜在的な可能性を示しています。

科学的研究の応用

NBI 31772 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the interactions between insulin-like growth factor and its binding proteins.

Biology: Investigated for its potential to enhance muscle regeneration and reduce ischemic brain damage.

Industry: Utilized in the development of new therapeutic agents targeting insulin-like growth factor-related pathways.

作用機序

NBI 31772は、インスリン様成長因子-Iとその結合タンパク質の結合を阻害することによってその効果を発揮します。この阻害は、遊離インスリン様成長因子-Iのレベルを増加させ、それがその受容体に結合して下流のシグナル伝達経路を活性化することができます。 これらの経路は、細胞の増殖、分化、生存を含むさまざまな生理学的プロセスに関与しています .

生化学分析

Biochemical Properties

NBI-31772 interacts with all six human subtypes of IGFBPs . It displaces insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex and suppresses IGF1-induced proliferation of 3T3 fibroblasts .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it has been found to increase the rate of functional repair in fast-twitch tibialis anterior muscles after notexin-induced injury . It also increases the number of punished crossings in the four-plate test and increases time spent in the open quadrant of the elevated zero maze, indicative of anxiolytic-like effects .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the binding of IGF-1 to all IGFBPs . This results in the release of bioactive IGF-I from the IGF-I/IGFBP-3 complex . The released IGF-I can then bind to its receptor and exert its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce infarct size in a dose-dependent manner when administered at the time of ischemia onset . The highest dose (100 μg) significantly reduced both total and cortical infarct volume .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in Sprague-Dawley rats undergoing regeneration after myotoxic injury, this compound treatment increased the rate of functional repair in fast-twitch tibialis anterior muscles .

準備方法

合成ルートおよび反応条件

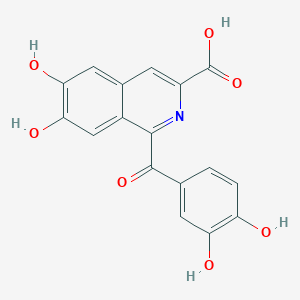

NBI 31772は、それぞれ位置1、3、6、および7に3,4-ジヒドロキシベンゾイル、カルボキシ、ヒドロキシ、およびヒドロキシ基で置換されたイソキノリン構造の形成を含む一連の化学反応によって合成できます 。合成には、中間体の形成とその後の制御された条件下での反応を含む、複数のステップが含まれます。

工業生産方法

NBI 31772の工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。この化合物は、通常、最終生成物の完全性を維持するために制御された環境で合成されます。このプロセスには、目的の純度レベルを達成するための結晶化やクロマトグラフィーなどの精製ステップが含まれます。

化学反応の分析

反応の種類

NBI 31772は、次を含むさまざまな化学反応を受けます。

酸化: この化合物は、さまざまな酸化状態を形成するために酸化される可能性があり、その生物活性を変化させる可能性があります。

還元: 還元反応は、化合物の官能基を修飾し、インスリン様成長因子結合タンパク質への結合親和性に影響を与える可能性があります。

置換: 置換反応は、化合物の異なる官能基を導入し、その生物活性を高める可能性があります。

一般的な試薬および条件

NBI 31772を含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。反応は、通常、目的の結果を確実に得るために、制御された温度と圧力の条件下で行われます。

生成される主な生成物

NBI 31772を含む反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。これらの生成物には、異なる官能基または酸化状態を持つ化合物の改変バージョンが含まれる可能性があります。

科学研究アプリケーション

NBI 31772は、次を含む幅広い科学研究アプリケーションを持っています。

化学: インスリン様成長因子とその結合タンパク質間の相互作用を研究するためのツールとして使用されます。

生物学: 筋肉の再生を促進し、虚血性脳損傷を軽減する可能性について調査されています.

医学: インスリン様成長因子-Iのレベルを上昇させることによる不安解消効果と抗うつ剤様効果について調査されています.

産業: インスリン様成長因子関連経路を標的とする新しい治療薬の開発に使用されています。

類似化合物との比較

類似化合物

JB1: インスリン様成長因子-I受容体拮抗剤で、インスリン様成長因子-Iの効果をブロックします。

IGF-Iアプタマー: インスリン様成長因子結合タンパク質に高親和性で結合し、遊離インスリン様成長因子-Iを放出する化合物です.

NBI 31772の独自性

NBI 31772は、低ナノモル濃度でその結合タンパク質複合体からインスリン様成長因子-Iを置換する能力においてユニークであり、活性型インスリン様成長因子-Iをもたらします。 この特性は、インスリン様成長因子関連経路を研究し、新しい治療薬を開発するための貴重なツールとなります .

生物活性

NBI-31772 is a nonpeptide insulin-like growth factor-1 (IGF-1) binding protein inhibitor developed to modulate the biological activity of IGF-1 by preventing its binding to IGF-binding proteins (IGFBPs). This compound has shown significant promise in various biological contexts, particularly in enhancing tissue repair and regeneration. Below is a detailed overview of its biological activity, supported by research findings and data tables.

This compound functions primarily by binding to all six human IGFBPs with high affinity, effectively displacing IGF-1 from these proteins. This action increases the levels of free, biologically active IGF-1 in circulation, which can enhance anabolic processes in various tissues.

1. Effects on Osteoarthritis Chondrocytes

A study investigated the effects of this compound on human osteoarthritis (OA) chondrocytes. The compound was found to restore IGF-1-dependent proteoglycan synthesis, which is crucial for cartilage health. Specifically, this compound inhibited the binding of IGF-1 to IGFBP-3 at nanomolar concentrations, leading to increased proteoglycan synthesis in a dose-dependent manner.

| Concentration (nM) | Proteoglycan Synthesis (% of Control) |

|---|---|

| 0.1 | 80 |

| 1 | 120 |

| 10 | 150 |

This indicates that this compound can significantly enhance the anabolic response of chondrocytes under conditions where IGFBPs are elevated .

2. Muscle Regeneration Studies

In a series of experiments involving C57BL/10 mice, this compound was administered to assess its impact on muscle regeneration following injury. The results demonstrated that treatment with this compound significantly improved functional recovery and increased muscle fiber cross-sectional area (CSA) compared to untreated controls.

| Days Post-Injury | Median CSA (µm²) | % Increase from Control |

|---|---|---|

| 10 | 450 | +35% |

| 14 | 500 | +24% |

| 21 | 550 | +16% |

The administration of this compound also altered myosin heavy chain (MyHC) isoform expression, favoring fast-twitch fibers which are critical for rapid muscle contraction and recovery .

3. Physiological Effects in Rodent Models

Further studies have shown that this compound influences glucose metabolism and insulin sensitivity. In treated mice, there was a notable increase in the clearance rate of IGF-I from circulation without significant changes in blood glucose or plasma insulin levels. This suggests a potential role for this compound in modulating metabolic processes without directly affecting insulin action.

| Parameter | Control Group | This compound Group |

|---|---|---|

| IGF-I Clearance Half-life (min) | 56.3 ± 3.9 | 45.0 ± 1.9 |

| Blood Glucose Levels (mg/dL) | Stable | Stable |

These findings indicate that while this compound enhances the availability of free IGF-I, it does not adversely affect glucose homeostasis .

Case Study: Muscle Injury Recovery

In a controlled study involving mdx dystrophic mice, continuous infusion of this compound resulted in a significant increase in maximum force production capacity during muscle regeneration phases post-injury. The results were consistent across multiple time points, indicating that this compound not only accelerates recovery but also enhances overall muscle function.

特性

IUPAC Name |

1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO7/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25/h1-6,19-22H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMFEWUYBFMLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80741040 | |

| Record name | 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374620-70-9 | |

| Record name | NBI-31772 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374620709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBI-31772 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DYH3XNP6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。